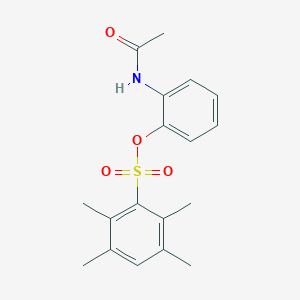
2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate, also known as ATBS, is a chemical compound that has been widely used in scientific research. It is a sulfonated aromatic compound that is commonly used in the synthesis of various organic compounds due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with various electrophiles to form covalent bonds. This reaction leads to the formation of various organic compounds with unique properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antimicrobial properties. This compound has also been shown to have antitumor activity and has been used in cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has several advantages for lab experiments. It is readily available, easy to handle, and relatively inexpensive. This compound is also stable under normal laboratory conditions and can be stored for long periods without decomposition.
However, there are also limitations to the use of this compound in lab experiments. It is a sulfonated compound, which can interfere with some reactions. This compound can also be toxic in high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate in scientific research. One possible direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the use of this compound in the synthesis of new biologically active compounds. This compound can also be used in the development of new fluorescent dyes and polymers for various applications.
Conclusion
In conclusion, this compound is a unique sulfonated aromatic compound that has been widely used in scientific research. It has been used in the synthesis of various organic compounds with unique properties. This compound has also been shown to have several biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, its advantages make it a valuable reagent for scientific research. There are also several future directions for the use of this compound in scientific research, which makes it an exciting area of study.
Méthodes De Synthèse
The synthesis of 2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate involves the reaction of 2-(acetylamino)phenol with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield. The structure of this compound was confirmed using various spectroscopic techniques such as NMR and IR.
Applications De Recherche Scientifique
2-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. This compound has also been used in the synthesis of fluorescent dyes and polymers.
Propriétés
Formule moléculaire |
C18H21NO4S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(2-acetamidophenyl) 2,3,5,6-tetramethylbenzenesulfonate |
InChI |
InChI=1S/C18H21NO4S/c1-11-10-12(2)14(4)18(13(11)3)24(21,22)23-17-9-7-6-8-16(17)19-15(5)20/h6-10H,1-5H3,(H,19,20) |
Clé InChI |
KHGNBPKMJYMLGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




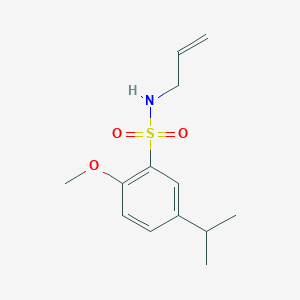
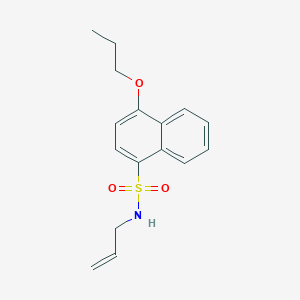
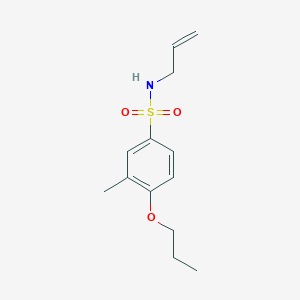
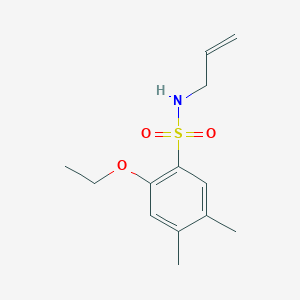

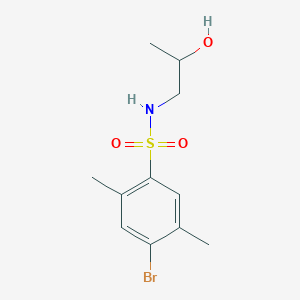
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
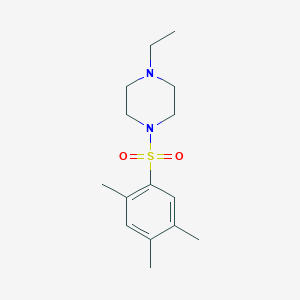
![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)



